molecular formula C12H13N3O5 B3016609 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396782-25-4

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B3016609
CAS RN: 1396782-25-4
M. Wt: 279.252
InChI Key: BPCZWRCXOUUNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. FIPI is a synthetic molecule that was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign. Since then, FIPI has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in a variety of research fields.

Scientific Research Applications

  • Synthesis and Pharmacological Evaluation :

    • Kumar et al. (2017) synthesized a series of compounds including those related to the structure of interest, focusing on their antidepressant and antianxiety activities in animal models. This study highlights the potential therapeutic applications in mental health disorders (Kumar et al., 2017).
  • Novel Synthetic Approaches :

    • Mamedov et al. (2016) developed a novel synthetic approach to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility in synthesizing complex molecules with potential applications in various fields (Mamedov et al., 2016).
  • Biological Screening for Analgesic and Antibacterial Activity :

    • Oleshchuk et al. (2019) reported on the biological screening of derivatives for analgesic and antibacterial activities, indicating potential medical applications (Oleshchuk et al., 2019).
  • Antioxidant and Antimicrobial Activities :

    • Lokeshwari and Kumar (2017) synthesized novel substituted isoxazoles and evaluated them for their antioxidant and antimicrobial activities, suggesting applications in disease prevention and treatment (Lokeshwari & Kumar, 2017).
  • Green Synthesis of Corrosion Inhibitors :

    • Chen et al. (2021) focused on the synthesis of corrosion inhibitors from biomass platform molecules, highlighting an application in materials science (Chen et al., 2021).
  • Catalyzed Synthesis and Cytoprotective Activity :

    • Miao et al. (2018) investigated the catalyzed synthesis of isoxazoles and their protective effect against oxidative stress in cellular models, offering insights into potential applications in cell biology and pharmacology (Miao et al., 2018).
  • Amino Acid Compounds as Corrosion Inhibitors :

    • Yadav et al. (2015) synthesized and studied amino acid compounds as inhibitors for steel corrosion, revealing applications in industrial chemistry (Yadav et al., 2015).
  • Catalytic Activity in Cu-Catalyzed Coupling Reactions :

    • Bhunia et al. (2017) explored the use of N,N'-Bisoxalamides to enhance catalytic activity in copper-catalyzed coupling reactions, indicating potential use in organic synthesis (Bhunia et al., 2017).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-12(18,8-3-2-5-19-8)7-13-10(16)11(17)14-9-4-6-20-15-9/h2-6,18H,7H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCZWRCXOUUNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.